3-(4-chlorobenzoyl)-4-(2-fluorophenyl)-1-phenylpyrrolidine
Description
3-(4-Chlorobenzoyl)-4-(2-fluorophenyl)-1-phenylpyrrolidine is a pyrrolidine-based compound featuring three distinct aromatic substituents:
- A 2-fluorophenyl group at position 4, enhancing lipophilicity and influencing steric interactions.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(2-fluorophenyl)-1-phenylpyrrolidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFNO/c24-17-12-10-16(11-13-17)23(27)21-15-26(18-6-2-1-3-7-18)14-20(21)19-8-4-5-9-22(19)25/h1-13,20-21H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFPQMOCFMMABO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-chlorobenzoyl)-4-(2-fluorophenyl)-1-phenylpyrrolidine typically involves multiple steps. One common synthetic route includes the acylation of a substituted pyrazole with a benzoyl chloride derivative. For instance, the preparation of similar compounds has been reported via the Friedel-Crafts reaction between 2-fluorobenzoyl chloride and a substituted pyrazole . The reaction conditions often involve the use of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions to facilitate the acylation process.
Chemical Reactions Analysis
3-(4-chlorobenzoyl)-4-(2-fluorophenyl)-1-phenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: It may be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzoyl)-4-(2-fluorophenyl)-1-phenylpyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, similar compounds have been shown to interact with bacterial cell division proteins, making them potential antibacterial agents .
Comparison with Similar Compounds
Thiosemicarbazide Derivatives ()
Compound 12 : 1-(4-Chlorobenzoyl)-4-(2-fluorophenyl)thiosemicarbazide
- Structure : Replaces the pyrrolidine core with a thiosemicarbazide backbone (-NH-CS-NH-).
- Substituents : Retains the 4-chlorobenzoyl and 2-fluorophenyl groups but lacks the phenyl group at position 1.
- Synthesis : Achieved a 93% yield via condensation reactions, indicating efficient synthetic accessibility compared to multi-step pyrrolidine syntheses .
Pyridine-Based Derivatives ()
Example Compound: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine
- Structure : Features a pyridine core instead of pyrrolidine, introducing aromaticity and planar rigidity.
- Substituents : Chloro and fluoro groups at analogous positions but with additional substitutions on the pyridine rings.
Methanone Impurities ()
Fenofibric Acid: 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid
- Structure: Retains the 4-chlorobenzoyl group but replaces the pyrrolidine with a carboxylic acid-linked phenoxy group.
- Implications : The carboxylic acid group enhances solubility but may limit blood-brain barrier penetration compared to the neutral pyrrolidine analog.
Comparative Data Table
Key Structural and Functional Insights
- Pyrrolidine vs. Thiosemicarbazide : The pyrrolidine core offers greater conformational adaptability, which may enhance binding to flexible enzyme active sites, while thiosemicarbazides prioritize solubility .
- Halogen Effects: The 2-fluorophenyl group in the target compound and analogs likely reduces metabolic degradation compared to non-fluorinated analogs, as seen in fenofibric acid’s stability .
- Synthetic Accessibility : Thiosemicarbazide derivatives (e.g., Compound 12) demonstrate higher yields (93%) compared to multi-step heterocyclic syntheses, suggesting trade-offs between complexity and efficiency .
Biological Activity
3-(4-Chlorobenzoyl)-4-(2-fluorophenyl)-1-phenylpyrrolidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of pyrrolidine derivatives, which are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C20H18ClFN2O
- Molecular Weight : 348.82 g/mol
- IUPAC Name : this compound
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular metabolism and proliferation.
- Receptor Modulation : It might interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Regulation : The compound could affect the expression levels of genes associated with inflammation and cancer progression.
Antimicrobial Activity
Research indicates that pyrrolidine derivatives exhibit varying degrees of antimicrobial activity. For instance, related compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.96 to 7.81 μg/mL against Staphylococcus aureus .
Anticancer Activity
Studies have demonstrated that pyrrolidine derivatives can exhibit significant antineoplastic effects. For example, compounds similar to this compound have shown moderate cytotoxicity against various cancer cell lines such as HeLa (cervical cancer) and SGC-7901 (gastric cancer) . The cytotoxic effects are often evaluated using assays like MTT or cell viability assays.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is also noteworthy. In vitro studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophages have indicated that certain pyrrolidine derivatives can significantly reduce nitric oxide production, suggesting their role in modulating inflammatory responses .
Case Studies and Research Findings
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | Pyrrolidine Derivative A | Antimicrobial | MIC against S. aureus: 0.96 μg/mL |
| Study 2 | Pyrrolidine Derivative B | Anticancer | IC50 against HeLa cells: 15 μM |
| Study 3 | Pyrrolidine Derivative C | Anti-inflammatory | Inhibition of NO production by 86% at 1 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
